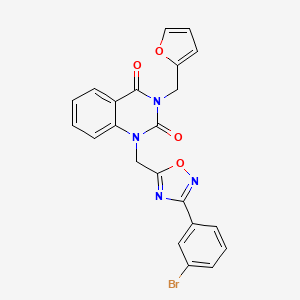
1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H15BrN4O4 and its molecular weight is 479.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione is a novel derivative belonging to the quinazoline family. Quinazolines are recognized for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, emphasizing its antimicrobial and potential anticancer effects based on recent research findings.
Chemical Structure
The compound features a complex structure that includes:
- A quinazoline core
- A furan moiety
- An oxadiazole ring
- A bromophenyl substituent
This unique combination of functional groups contributes to its biological activity.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of quinazoline derivatives, including the compound . The following table summarizes key findings related to its antimicrobial efficacy:
| Microorganism | Inhibition Zone (mm) | MIC (mg/mL) | Reference Compound |
|---|---|---|---|
| Staphylococcus aureus | 10 - 12 | 75 - 80 | Ampicillin |
| Escherichia coli | 15 | 65 | Vancomycin |
| Candida albicans | 11 | 80 | Nystatin |
The compound demonstrated moderate inhibitory effects against both Gram-positive and Gram-negative bacteria. Notably, it showed significant activity against Escherichia coli with an inhibition zone of 15 mm and a minimum inhibitory concentration (MIC) of 65 mg/mL, indicating its potential as an antibacterial agent .
The mechanism by which quinazoline derivatives exert their antimicrobial effects often involves inhibition of bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and repair. Molecular docking studies have suggested that the compound interacts effectively with these targets, enhancing its potential as an antimicrobial agent .
Anticancer Activity
Quinazolines are also explored for their anticancer properties. Research indicates that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific anticancer activity of the compound is still under investigation; however, related quinazoline derivatives have shown promising results against various cancer cell lines .
Case Studies
Several studies have highlighted the effectiveness of quinazoline derivatives in treating infections and cancer:
- Antimicrobial Screening : A study involving a series of synthesized quinazoline derivatives reported that compounds with oxadiazole moieties exhibited significant antibacterial activity against Staphylococcus aureus and Candida albicans, with inhibition zones comparable to standard antibiotics .
- Anticancer Evaluation : In vitro assays on related quinazoline compounds revealed substantial growth inhibition against several cancer cell lines, suggesting that structural modifications could enhance their efficacy .
属性
IUPAC Name |
1-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(furan-2-ylmethyl)quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrN4O4/c23-15-6-3-5-14(11-15)20-24-19(31-25-20)13-26-18-9-2-1-8-17(18)21(28)27(22(26)29)12-16-7-4-10-30-16/h1-11H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNIGENNPJPRROM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2CC3=NC(=NO3)C4=CC(=CC=C4)Br)CC5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














